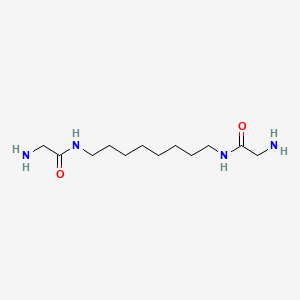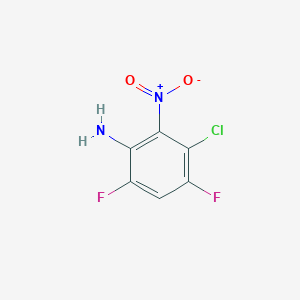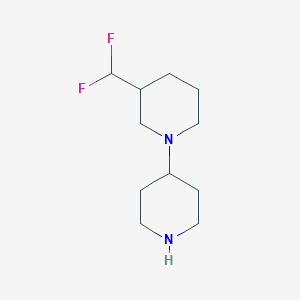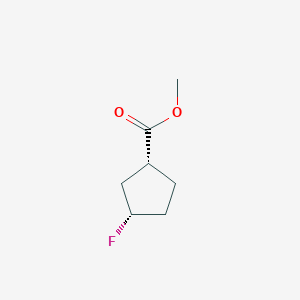
N,N'-(Octane-1,8-diyl)bis(2-aminoacetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Octane-1,8-diyl)bis(2-aminoacetamide): is a chemical compound characterized by the presence of two aminoacetamide groups linked by an octane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Octane-1,8-diyl)bis(2-aminoacetamide) typically involves the reaction of octane-1,8-diamine with 2-chloroacetamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Octane-1,8-diyl)bis(2-aminoacetamide) may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N,N’-(Octane-1,8-diyl)bis(2-aminoacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Halogenated compounds such as bromoethane or chloroacetyl chloride; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: The major products are typically the corresponding amides or carboxylic acids.
Reduction: The primary products are the reduced amine derivatives.
Substitution: The main products are the substituted amides or secondary amines.
科学的研究の応用
N,N’-(Octane-1,8-diyl)bis(2-aminoacetamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and polymers with specific properties.
作用機序
The mechanism by which N,N’-(Octane-1,8-diyl)bis(2-aminoacetamide) exerts its effects involves the interaction of its amino groups with various molecular targets. These interactions can lead to the inhibition of enzyme activity or the modification of protein structures. The compound may also interact with cellular membranes, affecting their permeability and function.
類似化合物との比較
Similar Compounds
- N,N’-(Octane-1,8-diyl)bis(2-hydroxybenzamide)
- N,N’-(Octane-1,8-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide)
- N,N’-(Octane-1,8-diyl)bis(2,2-dichloroacetamide)
Uniqueness
N,N’-(Octane-1,8-diyl)bis(2-aminoacetamide) is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
特性
分子式 |
C12H26N4O2 |
|---|---|
分子量 |
258.36 g/mol |
IUPAC名 |
2-amino-N-[8-[(2-aminoacetyl)amino]octyl]acetamide |
InChI |
InChI=1S/C12H26N4O2/c13-9-11(17)15-7-5-3-1-2-4-6-8-16-12(18)10-14/h1-10,13-14H2,(H,15,17)(H,16,18) |
InChIキー |
VCPQWUCAADXTHS-UHFFFAOYSA-N |
正規SMILES |
C(CCCCNC(=O)CN)CCCNC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13348229.png)


![2-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)-1-(5-methyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[2,3-b]quinoxalin-1-yl)ethanone](/img/structure/B13348256.png)
![5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol](/img/structure/B13348257.png)

![tert-Butyl 2-(hydroxymethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13348263.png)
![3-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B13348271.png)
![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane](/img/structure/B13348282.png)

![tert-Butyl 4-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13348304.png)



